The synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was achieved through the structural modification of existing Aurora A kinase inhibitors. [] While the specific details of its synthesis are not provided in the reviewed literature, the paper mentions that the synthesis involved creating a series of quinazoline derivatives. [] This suggests a multi-step synthesis process likely employing various organic reactions, potentially including condensation, cyclization, and halogenation steps, commonly used in synthesizing quinazoline-based structures.
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrates potent inhibitory activity against Aurora A kinase. [] While the precise mechanism of inhibition remains to be elucidated, molecular docking studies suggest that the compound binds to the active site of Aurora A kinase. [] This binding interaction likely disrupts the kinase's ability to bind to its substrates and catalyze phosphorylation, ultimately inhibiting downstream signaling pathways crucial for cell cycle progression and promoting apoptosis.
The primary application of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, as identified in the reviewed literature, is as a potential anticancer agent. This is attributed to its potent inhibitory activity against Aurora A kinase. [] Preclinical studies have shown that it induces cell cycle arrest at the G1 phase and promotes apoptosis in the MCF-7 breast cancer cell line. [] Further research is needed to explore its efficacy and safety profile in other cancer models and potentially progress it towards clinical development.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: